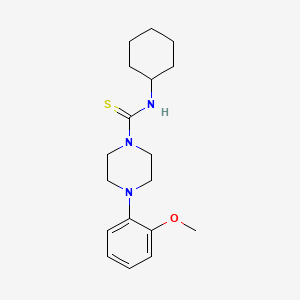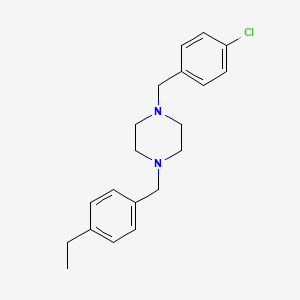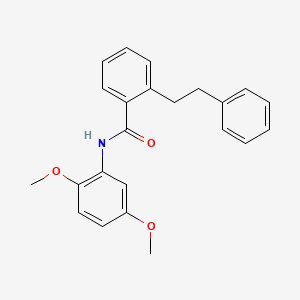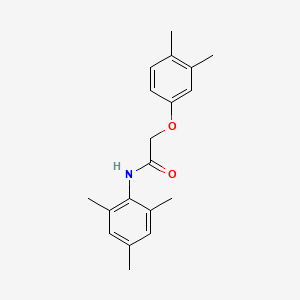![molecular formula C18H14O4 B5845440 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B5845440.png)
2-[4-(2-Hydroxyphenoxy)phenoxy]phenol
Descripción general
Descripción
2-[4-(2-Hydroxyphenoxy)phenoxy]phenol is a phenoxyphenol compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes multiple phenoxy groups attached to a central phenol ring. Its chemical properties make it a valuable compound for various chemical reactions and applications.
Mecanismo De Acción
Target of Action
It is known to be a symmetrical aromatic diol chain extender , which suggests it may interact with polymers or other macromolecules in its applications.
Mode of Action
2,2’-[1,4-phenylenebis(oxy)]diphenol, as a symmetrical aromatic diol chain extender, is known to have good compatibility with MDI (Methylene diphenyl diisocyanate), a common compound used in the production of polyurethane . It can significantly improve and enhance the tensile strength, hardness, and rebound properties of the product .
Biochemical Pathways
As a chain extender, it likely plays a role in the polymerization process, particularly in the production of polyurethane .
Result of Action
The result of the action of 2,2’-[1,4-phenylenebis(oxy)]diphenol is the enhancement of the physical properties of the products it is used in. Specifically, it improves the tensile strength, hardness, and rebound properties of products, likely through its role as a chain extender in the polymerization process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with 4-hydroxyphenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the production process. Additionally, the use of catalysts, such as palladium on carbon (Pd/C), can facilitate the reaction and improve the overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Hydroxyphenoxy)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol groups to corresponding alcohols.
Substitution: The phenoxy groups can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
2-[4-(2-Hydroxyphenoxy)phenoxy]phenol has a wide range of scientific research applications, including:
Comparación Con Compuestos Similares
2-[4-(2-Hydroxyphenoxy)phenoxy]phenol can be compared with other similar compounds, such as:
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol (4-HPPP): Known for its antiproliferative effects on cancer cells.
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol: Used as an intermediate in the synthesis of bioactive compounds.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields.
Propiedades
IUPAC Name |
2-[4-(2-hydroxyphenoxy)phenoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-15-5-1-3-7-17(15)21-13-9-11-14(12-10-13)22-18-8-4-2-6-16(18)20/h1-12,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTNEKQQMHNXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)OC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5845370.png)

![N-[2-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5845380.png)


methyl]thiourea](/img/structure/B5845401.png)

![2-chloro-5-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5845419.png)
![1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5845423.png)
![{4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5845427.png)
![N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B5845432.png)
![4-methoxybenzaldehyde (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B5845434.png)

